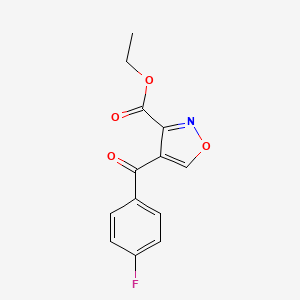

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

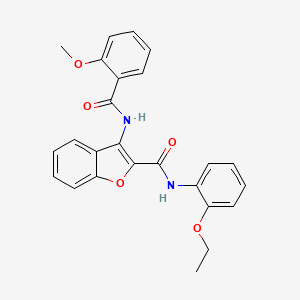

Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate is a fluorinated ketoester derived building block . It is used as a ligand in catalytic reactions and as a synthetic intermediate of pyrimidine for OLEDs, semiconductors, and DSSCs . It is also used as a precursor in condensation reactions with diamines via C-C bond cleavage for the synthesis of benzimidazoles and perimidines, which have potential use as antimalarial treatments .

Synthesis Analysis

The compound can be obtained by the reaction of 4-fluoroacetophenone with diethyl carbonate and sodium hydride as the base in great yield . It has also been used in condensation reactions with benzofurazan oxide to yield 2-(carboethoxy)-3-(4′-fluoro)phenylquinoxaline1,4-dioxide .Molecular Structure Analysis

The molecular formula of this compound is C11H11FO3 . It has a molecular weight of 210.20 . The structure of the compound includes a fluorobenzoyl group attached to an isoxazole ring, which is further esterified with an ethyl group .Chemical Reactions Analysis

This compound is a versatile synthetic reagent. It is used as a precursor for various reactions including diamine condensation reactions, Michael addition reactions, oxidative cross-coupling reactions, keto ester cyclization, and Conia-ene reactions .Physical And Chemical Properties Analysis

This compound is a liquid at 20 degrees Celsius . It has a boiling point of 120°C at 1 mmHg . The specific gravity of the compound is 1.19 at 20/20°C , and its refractive index is 1.51 .Wissenschaftliche Forschungsanwendungen

Anaerobic Transformation in Environmental Chemistry

- Research has shown that isomeric fluorophenols, like Ethyl 4-(4-fluorobenzoyl)-3-isoxazolecarboxylate, can be transformed into fluorobenzoic acids by an anaerobic, phenol-degrading consortium. This transformation indicates potential environmental applications, particularly in bioremediation processes (Genthner, Townsend, & Chapman, 1989).

Synthesis of Heterocyclic Compounds

- This compound has been used in the synthesis of heterocyclic compounds, demonstrating its utility in organic chemistry. Specifically, it has facilitated the efficient production of isocoumarin derivatives and 4-ethenylcarbazoles, which are important in the development of new pharmaceuticals and materials (Shimizu, Hirano, Satoh, & Miura, 2009).

Antimycobacterial Activity

- In the field of medicinal chemistry, derivatives of this compound have shown promising results as antimycobacterial agents. This is crucial in the fight against tuberculosis, demonstrating the potential pharmaceutical applications of these compounds (Koçyiğit-Kaymakçıoğlu et al., 2009).

Diverse Trifluoromethyl Heterocycles Synthesis

- Its versatility in synthetic chemistry is further highlighted by its use in generating a wide array of trifluoromethyl heterocycles, which are valuable in developing new chemical entities for various applications (Honey, Pasceri, Lewis, & Moody, 2012).

Herbicide Development

- The compound's analogues have been synthesized and evaluated for use as herbicides, demonstrating its potential in agricultural chemistry (Morimoto, Makino, Yamamoto, & Sakata, 1990).

Antiviral and Cytotoxic Activities

- Studies have explored its derivatives for antiviral and cytotoxic activities, particularly against Herpes simplex type-1 (HSV-1). This indicates its potential in antiviral therapy (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).

Antimicrobial Activity

- Derivatives of this compound have been used to synthesize azo dyes, which exhibited antimicrobial activities against certain bacteria and fungi, suggesting applications in microbial control and possibly in medical textiles (Banpurkar, Wazalwar, & Perdih, 2018).

Eigenschaften

IUPAC Name |

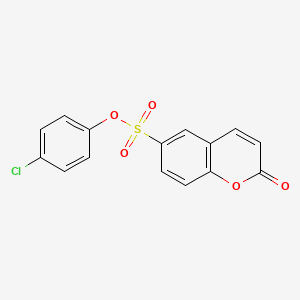

ethyl 4-(4-fluorobenzoyl)-1,2-oxazole-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10FNO4/c1-2-18-13(17)11-10(7-19-15-11)12(16)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOFGUQZRRHLZGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC=C1C(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(2-chloro-6-fluorobenzyl)-1-methyl-7-phenyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2886241.png)

![Sodium;[3-methoxy-2-(methoxymethyl)propyl] sulfate](/img/structure/B2886242.png)

![2-[4-(Benzenesulfonyl)piperidin-1-yl]-5-cyclopropyl-1,3,4-thiadiazole](/img/structure/B2886244.png)

![methyl 2-((3-(3-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2886249.png)

![N-cyclohexyl-3-{3-oxo-5-sulfanylidene-2H,3H,5H,6H-imidazo[1,2-c]quinazolin-2-yl}propanamide](/img/structure/B2886252.png)

![4-Tert-butyl-N-[2-[[cyano(cyclopropyl)methyl]amino]-2-oxoethyl]benzamide](/img/structure/B2886255.png)

![2-[3-(Trifluoromethyl)-1,2-oxazol-5-yl]ethanamine;hydrochloride](/img/structure/B2886256.png)

![1-((3-bromobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2886262.png)